molecular formula C10H16N2O B594516 6-Isobutoxy-5-methylpyridin-3-amine CAS No. 1249789-40-9

6-Isobutoxy-5-methylpyridin-3-amine

Cat. No.: B594516
CAS No.: 1249789-40-9
M. Wt: 180.251
InChI Key: TUCSPVWVTKLWBC-UHFFFAOYSA-N
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Description

6-Isobutoxy-5-methylpyridin-3-amine is a pyridine derivative featuring an isobutoxy (-OCH₂CH(CH₃)₂) group at position 6, a methyl (-CH₃) group at position 5, and an amine (-NH₂) group at position 2.

Properties

IUPAC Name

5-methyl-6-(2-methylpropoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7(2)6-13-10-8(3)4-9(11)5-12-10/h4-5,7H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCSPVWVTKLWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734402
Record name 5-Methyl-6-(2-methylpropoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249789-40-9
Record name 5-Methyl-6-(2-methylpropoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isobutoxy-5-methylpyridin-3-amine can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method involves the reaction of 5-bromo-2-methylpyridin-3-amine with isobutylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the reaction mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki cross-coupling reactions using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Isobutoxy-5-methylpyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Isobutoxy-5-methylpyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Isobutoxy-5-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Derivatives

Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. Substituents on the pyridine ring critically influence electronic properties, solubility, and biological activity. Below is a detailed comparison of 6-Isobutoxy-5-methylpyridin-3-amine with its analogs:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Positions) Molecular Formula Key Features & Applications Availability
This compound Isobutoxy (6), Methyl (5), Amine (3) C₁₀H₁₆N₂O Discontinued; potential intermediates in drug synthesis Discontinued
6-Methoxy-5-methylpyridin-3-amine Methoxy (6), Methyl (5), Amine (3) C₇H₁₀N₂O Commercially available (GEO Organics); used in research for its simpler alkoxy group Available
5-Bromo-6-methoxypyridin-3-amine Bromo (5), Methoxy (6), Amine (3) C₆H₇BrN₂O Bromine enhances reactivity for cross-coupling; similarity score 0.82 vs. target compound Limited
6-(Cyclobutylmethoxy)pyridin-3-amine Cyclobutylmethoxy (6), Amine (3) C₁₀H₁₄N₂O Highlighted for versatility in pharmaceutical and material science due to cyclic alkoxy group Likely available
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Bipyridine system with methoxy (2) C₁₁H₁₁N₃O Bipyridine structure enables coordination chemistry; CAS 1249109-42-9 Available

Availability and Commercial Relevance

  • Discontinued Compounds : The discontinuation of this compound contrasts with the commercial availability of analogs like 6-Methoxy-5-methylpyridin-3-amine, suggesting market preference for simpler, more stable derivatives .
  • Specialized Applications : Brominated and bipyridine derivatives remain niche but critical for targeted synthesis .

Biological Activity

6-Isobutoxy-5-methylpyridin-3-amine is a compound of significant interest in medicinal chemistry and materials science. Its unique structure provides various biological activities, making it a valuable candidate for further research. This article delves into its synthesis, biological mechanisms, and potential applications, supported by data tables and case studies.

Synthesis Methods:
The compound can be synthesized through a palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of 5-bromo-2-methylpyridin-3-amine with isobutylboronic acid in the presence of a palladium catalyst and a base, leading to high yields and purity in an industrial setting.

Chemical Properties:
this compound can undergo various chemical reactions:

  • Oxidation: Can form N-oxides.
  • Reduction: Converts to amine derivatives.
  • Substitution: Participates in nucleophilic substitution reactions.

Biological Activity

Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may modulate enzymatic activity by binding to active or allosteric sites on target proteins, influencing various biological processes .

Research Findings:
Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity:
    • Case Study: In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of cell proliferation in MCF cell lines, leading to apoptosis at specific dosages .
    • IC50 Values: The compound's IC50 values indicate its potency; for example, it exhibited an IC50 of 25.72 ± 3.95 μM against certain cancer types .
  • Antimicrobial Properties:
    • Preliminary investigations suggest that the compound has antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its efficacy is still under evaluation but shows promise for potential applications in treating bacterial infections .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure SimilarityNotable Biological Activity
5-Bromo-2-methylpyridin-3-aminePrecursorPrecursor for synthesis
2-Methylpyridin-3-amineSimilar substituentsVaries in reactivity
6-Isopropoxy-5-methylpyridin-3-amineDifferent alkoxy groupVaries in electronic properties

The presence of the isobutoxy group distinguishes it from these compounds, imparting unique electronic and steric properties that influence its reactivity and interactions with biological targets.

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